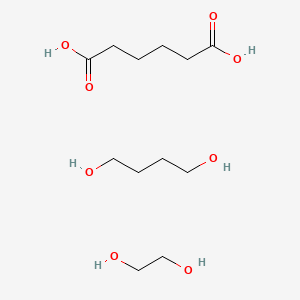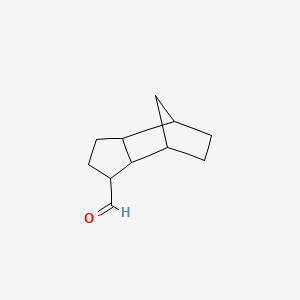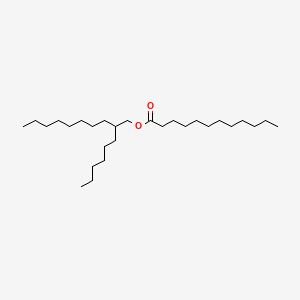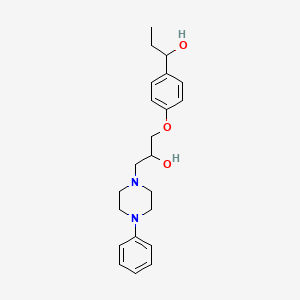![molecular formula C10H6F3NO2 B1617362 2-[5-(三氟甲基)异恶唑-3-基]苯酚 CAS No. 312505-97-8](/img/structure/B1617362.png)
2-[5-(三氟甲基)异恶唑-3-基]苯酚
描述
2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol, or 2-TFIP, is an organic compound with the chemical formula C7H4F3NO2. It is a colorless solid that is soluble in most organic solvents. 2-TFIP has been studied for its potential applications in diverse fields, including synthetic organic chemistry and medicinal chemistry.
科学研究应用
有机合成与催化
区域选择性转化
该化合物已被用于合成各种有机分子。例如,Gaikwad (2021) 描述了将 2'-羟基查耳酮区域选择性地一步转化为 3,5-二苯基异恶唑,展示了该化合物在温和条件下创建复杂有机结构的效用,这强调了其在有机合成和催化中的重要性 Gaikwad, 2021.
材料科学与光电学
有机发光二极管 (OLED)
在材料科学中,特别是在有机发光二极管 (OLED) 的开发中,Jin 等人 (2014) 报告了使用铱配合物与 2-(5-苯基-1,3,4-恶二唑-2-基)苯酚衍生物,包括三氟甲基变体,证明了其在提高 OLED 性能方面的应用,具有低效率滚降 Jin et al., 2014.
药理学研究
抗真菌活性
张等人 (2016) 探讨了吡唑并[1,5-a]嘧啶衍生物的抗真菌特性,表明与 2-[5-(三氟甲基)异恶唑-3-基]苯酚结构相关的化合物可能具有重要的生物活性,可能导致新的抗真菌剂 Zhang et al., 2016.
作用机制
Target of Action
The primary targets of 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is believed that the compound interacts with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol are currently unknown. The compound’s molecular weight (22916 g/mol) and its lipophilic nature suggest that it may have good oral bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in biochemical pathways and cellular metabolism .
Cellular Effects
The effects of 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular function and behavior .
Molecular Mechanism
At the molecular level, 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression and alterations in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but its degradation products may also have biological activity . Long-term studies in both in vitro and in vivo settings are essential to fully understand these temporal effects .
Dosage Effects in Animal Models
The effects of 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . The compound’s effects on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism . Understanding these interactions is essential for elucidating the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement and localization within cells . These interactions can influence the compound’s accumulation and effects on cellular function .
Subcellular Localization
The subcellular localization of 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol is an important factor in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)9-5-7(14-16-9)6-3-1-2-4-8(6)15/h1-5,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDNWVIKLHIWSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425224 | |
| Record name | ZINC00237601 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312505-97-8 | |
| Record name | ZINC00237601 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-3-(2,4-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1617280.png)
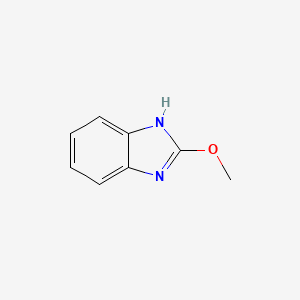

![Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1617286.png)

![1,2,3,6,7,8,11,12-Octahydrobenzo[e]pyren-9(10H)-one](/img/structure/B1617290.png)
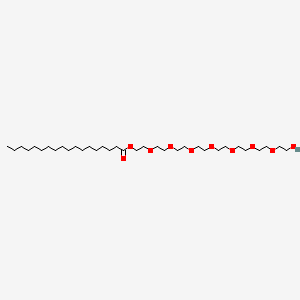
![2-(4-Bromobenzyl)benzo[d]oxazole](/img/structure/B1617293.png)
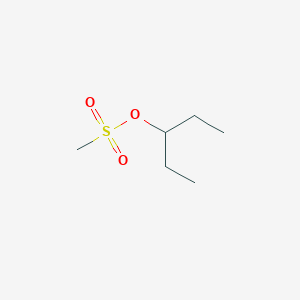
![2-Naphthalenesulfonic acid, 5-[2-[4-(acetylamino)-2-[(ethylphenylamino)sulfonyl]phenyl]diazenyl]-6-amino-4-hydroxy-, sodium salt (1:1)](/img/structure/B1617295.png)
